![molecular formula C13H15N3O3S B1300762 [4-乙基-5-(2-甲氧基-苯基)-4H-[1,2,4]三唑-3-基硫烷基]-乙酸 CAS No. 333313-05-6](/img/structure/B1300762.png)

[4-乙基-5-(2-甲氧基-苯基)-4H-[1,2,4]三唑-3-基硫烷基]-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

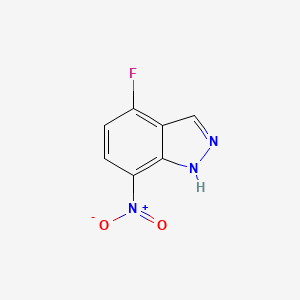

The compound of interest, "[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid," is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as biologically active substances.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. One such method is the "click chemistry" approach, which involves the reaction of organic azides with terminal alkynes to form 1,2,3-triazoles . Another method includes the treatment of ethyl diazoacetate with aryl imines in the presence of a base, leading to fully substituted 1,2,3-triazoles . Additionally, the synthesis of acetonitrilothio-1,2,4-triazoles has been reported through the alkylation of 5-substituted 3-thio-1,2,4-triazoles with halogenonitriles . These methods demonstrate the versatility in synthesizing triazole derivatives, which can be further modified to obtain the compound of interest.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to alter the compound's properties. Theoretical studies, including density functional theory (DFT) calculations, can be used to optimize the structure and predict various spectroscopic data such as NMR and IR spectra . These theoretical predictions can be compared with experimental data to confirm the structure of the synthesized compounds.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a range of chemical reactions due to the presence of reactive functional groups. For instance, the carboxy group present in some triazole derivatives can be transformed into other functional groups, expanding the chemical versatility of these compounds . The thioacetic acid moiety in the compound of interest suggests potential reactivity that could be exploited in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as their acid-base characteristics, are influenced by the nature and position of substituents on the triazole ring . The ionization constants (pKa) of these compounds can be determined through potentiometric titration, providing insights into their behavior in different pH environments, which is crucial for their potential oral administration and absorption in the stomach . The solubility, melting point, and stability of these compounds are also important parameters that can be studied to understand their suitability for drug development.

科学研究应用

医药研究

1,2,4-三唑衍生物,包括与[4-乙基-5-(2-甲氧基-苯基)-4H-[1,2,4]三唑-3-基硫烷基]-乙酸在结构上相关的化合物,因其潜在的治疗应用而受到广泛研究。它们多样的生物活性,如抗菌、抗真菌、抗氧化和抗炎作用,使其在开发新药中具有重要意义。例如,对新型 1,2,4-三唑衍生物的生物学特征的综述强调了这些化合物中具有生物活性的物质的合成,展示了抗菌、抗真菌、抗氧化、抗炎和抗病毒活性,这可能与该化合物的衍生物有关 (Ohloblina, 2022).

材料科学

1,2,4-三唑衍生物的应用延伸到材料科学,其独特的性质被用于开发新材料。它们形成各种化学键并与不同底物相互作用的能力使其适用于制造具有特定特性的先进材料,包括在不同条件下的增强稳定性和性能。

环境研究

在环境研究中,与 [4-乙基-5-(2-甲氧基-苯基)-4H-[1,2,4]三唑-3-基硫烷基]-乙酸相似的化合物的降解途径和生物毒性引起了人们的兴趣。例如,关于通过高级氧化工艺降解对乙酰氨基酚的研究,提供了对药物和相关有机化合物环境归宿的见解。这项研究可能为减轻此类化合物对生态系统的影响提供信息,强调了了解其降解途径和副产物的重要性 (Qutob 等人,2022 年).

安全和危害

As with all chemicals, safety is paramount. While I couldn’t find specific safety data for your compound, it’s important to handle all chemicals with care, following standard safety procedures. Some chemicals, for example, can be harmful if swallowed or cause serious eye irritation3.

未来方向

The development of new antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance1. Further investigations on this scaffold could harness its optimum antibacterial potential1.

属性

IUPAC Name |

2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-3-16-12(9-6-4-5-7-10(9)19-2)14-15-13(16)20-8-11(17)18/h4-7H,3,8H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFIVNJTVRDVRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24801131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)